molecular formula C11H16N2S B479695 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol CAS No. 5778-25-6

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol

Cat. No.: B479695
CAS No.: 5778-25-6
M. Wt: 208.33g/mol
InChI Key: ZEZYTDGHOMCZJC-UHFFFAOYSA-N
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Description

1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol is a complex organic compound with the molecular formula C11H16N2S This compound features a unique spiro structure, which is characterized by a cyclopentane ring fused to a cyclopenta[d]pyrimidine ring, with a thiol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol typically involves multi-step organic reactions. One common synthetic route includes:

    Cyclization Reaction: Starting with a suitable precursor such as a cyclopentane derivative, the cyclopentane ring is formed through a cyclization reaction.

    Formation of Pyrimidine Ring: The cyclopentane derivative undergoes further reactions to form the cyclopenta[d]pyrimidine ring system.

    Introduction of Thiol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Further oxidation products.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The spiro structure may also enable the compound to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’-one: Similar spiro structure but with a different functional group.

    3,5,6,7-Tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4-one: Another spiro compound with a different substitution pattern.

Uniqueness

1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol is unique due to its specific thiol group, which imparts distinct reactivity and potential biological activity. The spiro configuration also contributes to its unique chemical properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-cyclopenta[d]pyrimidine]-2’-thiol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4,1'-cyclopentane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c14-10-12-9-5-3-4-8(9)11(13-10)6-1-2-7-11/h1-7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYTDGHOMCZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122698
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-25-6
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5778-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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